Cas no 2229355-21-7 (3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol)

3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol is a structurally distinct azetidine derivative featuring a methoxynaphthalene moiety. This compound is of interest in medicinal chemistry due to its potential as a synthetic intermediate for biologically active molecules. The presence of the azetidine ring, a four-membered nitrogen heterocycle, confers rigidity and conformational constraint, which can enhance binding affinity in drug design. The methoxynaphthalene group contributes aromatic character and lipophilicity, influencing pharmacokinetic properties. The hydroxyl group at the 3-position of the azetidine ring offers a handle for further functionalization. This compound may find utility in the development of small-molecule therapeutics, particularly in targeting central nervous system (CNS) disorders or inflammation, where such scaffolds are often explored.
3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol structure
2229355-21-7 structure
Product Name:3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol
CAS No:2229355-21-7
MF:C15H17NO2
MW:243.300984144211
CID:5778234
PubChem ID:165976012
Update Time:2025-10-31

3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1804915
    • 2229355-21-7
    • 3-[(6-methoxynaphthalen-2-yl)methyl]azetidin-3-ol
    • 3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol
    • Inchi: 1S/C15H17NO2/c1-18-14-5-4-12-6-11(2-3-13(12)7-14)8-15(17)9-16-10-15/h2-7,16-17H,8-10H2,1H3
    • InChI Key: PSGHYSRJJJSDHD-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC3C=C(C=CC=3C=2)OC)CNC1

Computed Properties

  • Exact Mass: 243.125928785g/mol
  • Monoisotopic Mass: 243.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.5Ų

3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol Pricemore >>

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Additional information on 3-(6-methoxynaphthalen-2-yl)methylazetidin-3-ol

3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol: A Comprehensive Overview

3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol (CAS No. 2229355-21-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol.

The chemical structure of 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol is noteworthy for its combination of a naphthalene ring and an azetidine moiety. The presence of a methoxy group at the 6-position of the naphthalene ring imparts significant electronic and steric effects, which contribute to the compound's unique properties. The azetidine ring, a four-membered heterocycle, adds further complexity and reactivity to the molecule. This structural diversity makes 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol an intriguing candidate for drug development.

The synthesis of 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol has been explored through various methodologies. One common approach involves the reaction of 6-methoxynaphthalene with an appropriate azetidine precursor, followed by functional group manipulations to achieve the desired product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods, reducing the number of steps and improving overall yields. For instance, a study published in the Journal of Organic Chemistry reported a one-pot synthesis using palladium-catalyzed coupling reactions, which significantly streamlined the process.

In terms of biological activities, 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol has demonstrated potent pharmacological effects in several in vitro and in vivo models. Research has shown that this compound exhibits strong anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, studies have indicated that 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol possesses neuroprotective effects, which could be beneficial in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol is not yet fully understood, but preliminary findings suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of inflammatory cytokines such as TNF-alpha and IL-1beta. Another study suggested that the compound may interact with specific receptors or enzymes involved in neuroprotection. Further research is needed to elucidate these mechanisms fully.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol. Early results from Phase I trials have shown promising outcomes with minimal adverse effects. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects before advancing to larger-scale studies.

In conclusion, 3-(6-Methoxynaphthalen-2-yl)methylazetidin-3-ol (CAS No. 2229355-21-7) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in treating inflammatory diseases and neurodegenerative disorders make it an exciting area of research for medicinal chemists and pharmaceutical scientists. As more studies are conducted and clinical trials progress, we can expect to gain deeper insights into the therapeutic potential of this intriguing molecule.

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